4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one
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Overview
Description
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridazine Ring: This step often involves nucleophilic substitution reactions where the pyridazine ring is introduced.
Incorporation of the Cyclopropyl Group: This can be done using cyclopropanation reactions, often involving reagents like diazomethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the pyridazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings play crucial roles in binding to these targets, potentially inhibiting or activating their functions. The cyclopropyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Pyridazine Derivatives: Compounds with pyridazine rings, like pyrazolines and pyrazoles.
Uniqueness
What sets 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one apart is the combination of its structural features, which confer unique chemical and biological properties. The presence of both pyrrolidine and pyridazine rings, along with the cyclopropyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H24N4O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C18H24N4O3/c1-21-10-14(8-17(21)23)18(24)22-7-6-12(9-22)11-25-16-5-4-15(19-20-16)13-2-3-13/h4-5,12-14H,2-3,6-11H2,1H3 |
InChI Key |
WEJCIXAMJIFXHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4 |
Origin of Product |
United States |
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